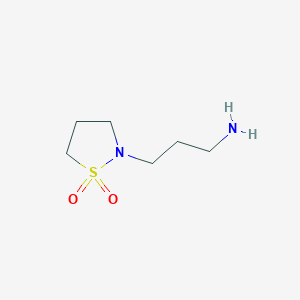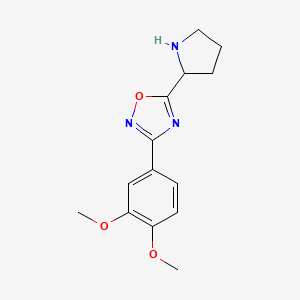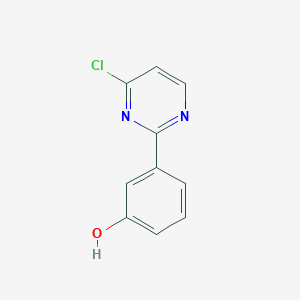![molecular formula C11H17NO4 B1518619 Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate CAS No. 1157206-28-4](/img/structure/B1518619.png)
Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate
Descripción general
Descripción
“Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate” is a compound with the CAS Number: 1157206-28-4 . It has a molecular weight of 227.26 and its IUPAC name is methyl 5-{[(2-ethoxyethyl)amino]methyl}-2-furoate . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO4/c1-3-15-7-6-12-8-9-4-5-10 (16-9)11 (13)14-2/h4-5,12H,3,6-8H2,1-2H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is in liquid form . It is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, including compounds structurally related to Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate, have been synthesized and studied for their biological activities. These studies focus on cytotoxicity against cancer cell lines and antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, one derivative showed significant activity with an IC50 of 62.37 µg/mL against the HeLa cell line and an MIC of 250 µg/mL against photogenic bacteria (Phutdhawong et al., 2019).
Analytical and Spectral Studies
The furan ring, a common structural feature in these compounds, has been the subject of analytical and spectral studies. These studies involve the synthesis and characterization of furan-containing organic ligands and their metal complexes, which show varying degrees of antibacterial activities against human pathogenic bacteria (Patel, 2020).
Biobased Polyesters Synthesis
2,5-Bis(hydroxymethyl)furan, a molecule related to Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate, has been used as a rigid diol in the enzymatic synthesis of novel biobased polyesters. These furan-based polyesters have potential applications in sustainable material science due to their renewable origins and desirable physical properties (Jiang et al., 2014).
Catalytic Synthesis
Methyl 5-bromo-2-furoate, a compound similar in structure, has been used in palladium-catalyzed direct arylation reactions. These reactions are significant for the synthesis of biheteroaryl compounds, with potential applications in pharmaceutical and material sciences (Fu et al., 2012).
Renewable PET Production
Studies have explored the use of furanic compounds like methyl 5-(methoxymethyl)-furan-2-carboxylate in the production of biobased terephthalic acid precursors. This research is critical for developing sustainable alternatives to petroleum-based products in the plastic industry (Pacheco et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 5-[(2-ethoxyethylamino)methyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-3-15-7-6-12-8-9-4-5-10(16-9)11(13)14-2/h4-5,12H,3,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFDJSLTBWSVSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNCC1=CC=C(O1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



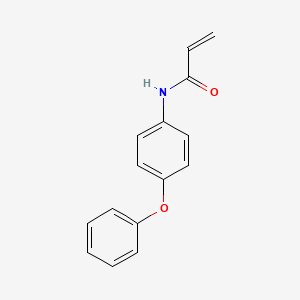
methyl})amine](/img/structure/B1518538.png)
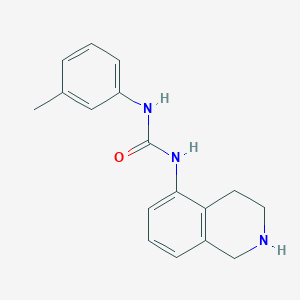
![Tert-butyl 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]piperidine-1-carboxylate](/img/structure/B1518543.png)
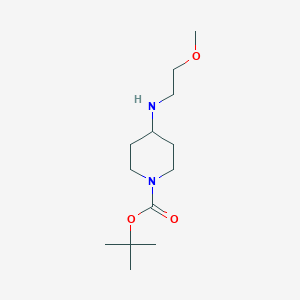
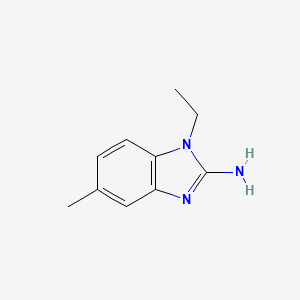
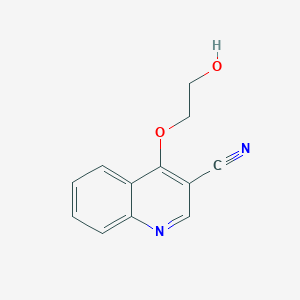
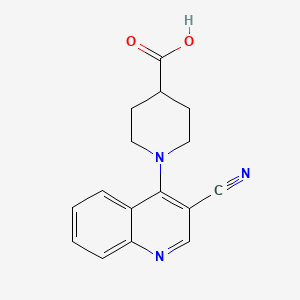
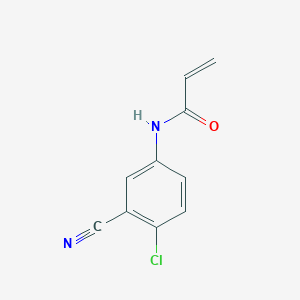
![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B1518551.png)
![Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate](/img/structure/B1518552.png)
